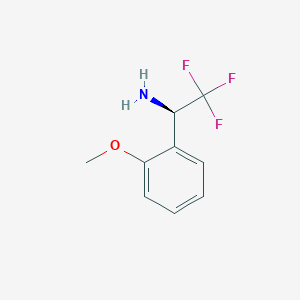

(1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXVBSFRTBFWFN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Amines As Scaffolds and Catalytic Components in Enantioselective Synthesis

Chiral amines are ubiquitous and indispensable structural motifs in a vast array of biologically active compounds, including a significant percentage of small-molecule pharmaceuticals. acs.orgnih.gov It is estimated that approximately 40-45% of pharmaceuticals contain chiral amine fragments. nih.gov Their importance stems from their versatile roles in asymmetric synthesis, where they function as chiral building blocks, auxiliaries, catalysts, and resolving agents. nih.gov

As chiral building blocks , they provide a pre-existing stereocenter from which more complex molecules can be constructed, a strategy known as chiral pool synthesis. nih.govnbinno.com This approach is one of the oldest and most straightforward methods for achieving enantioselectivity. wikipedia.org When used as chiral auxiliaries , these amines are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. nih.govwikipedia.org

Perhaps their most dynamic role is in enantioselective catalysis . wikipedia.org Chiral amines can function as organocatalysts, activating substrates through the formation of transient chiral intermediates such as enamines or iminium ions. wikipedia.orgacs.org This mode of catalysis is environmentally friendly and avoids the use of metals. wikipedia.org Furthermore, chiral amines are crucial as ligands for transition metal catalysts, which are highly effective for a broad range of transformations, including the asymmetric hydrogenation of imines—one of the most direct methods for preparing valuable α-chiral amines. acs.orgnih.govnih.gov Historically, they have also been widely used as chiral bases in enantioselective deprotonation reactions and as resolving agents for the separation of racemic mixtures of acidic compounds. nih.gov

The high demand for enantiomerically pure amines has spurred the development of numerous innovative synthetic methods, with catalytic asymmetric synthesis being a key area of modern chemical research. nih.govresearchgate.net

Historical Context of Fluorinated Chiral Building Blocks in Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govsigmaaldrich.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups. nih.govnih.gov These attributes have made organofluorine compounds exceptionally important in the design of drugs and agrochemicals. sigmaaldrich.comrsc.org

Historically, the asymmetric synthesis of fluorine-containing compounds presented a formidable challenge for chemists. rsc.org Early approaches often involved the use of stoichiometric amounts of a chiral fluorinating agent to introduce a fluorine atom enantioselectively. A significant milestone in this area was the development of chiral N-fluoro compounds, such as N-fluorocamphorsultam, in the late 1980s. nih.govchimia.ch

The field evolved significantly with the advent of catalytic enantioselective fluorination . This powerful strategy utilizes a chiral catalyst—either a transition metal complex or an organocatalyst—to control the stereoselective transfer of an electrophilic fluorine atom from a commercially available reagent (e.g., Selectfluor) to a prochiral substrate. nih.govchimia.chresearchgate.net This catalytic approach offers greater efficiency and atom economy compared to stoichiometric methods.

An alternative and widely adopted strategy is the fluorinated building block approach . rsc.orgrsc.org In this method, simple, optically active molecules that already contain fluorine are synthesized and then incorporated into larger, more complex structures. sigmaaldrich.comrsc.org This methodology is often preferred as it avoids potentially harsh or low-yielding fluorination steps at later stages of a synthetic sequence and allows for more modular and convergent syntheses. The development of new and versatile fluorinated chiral building blocks continues to be an active area of research, providing chemists with a diverse toolbox for modern organic synthesis. chimia.chacs.org

Mechanistic and Stereochemical Investigations of Reactions Involving 1r 2,2,2 Trifluoro 1 2 Methoxyphenyl Ethylamine

Elucidation of Stereoselectivity Origins in Catalytic Processes

Detailed studies on the origins of stereoselectivity in catalytic processes where (1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine acts as a reactant, catalyst, or ligand are not readily found. Such investigations would be crucial for understanding and optimizing asymmetric transformations.

Transition State Modeling and Analysis in Asymmetric Transformations

Computational studies involving transition state modeling and analysis for asymmetric transformations with this compound are not described in the available literature. This type of research would provide valuable insights into the geometry and energetics of the transition states, helping to explain the observed stereochemical outcomes.

Substrate-Catalyst/Ligand Interactions and Chiral Recognition Principles

A thorough analysis of the specific non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions, that govern the chiral recognition between this compound and other chiral molecules is not presently available. Understanding these principles is fundamental to designing more efficient and selective catalytic systems.

Reaction Kinetics and Rate-Determining Steps

There is a gap in the scientific literature regarding the kinetic profiles of reactions involving this compound. Kinetic studies are essential for determining the rate-determining step and for optimizing reaction conditions to improve efficiency and selectivity.

Influence of Reaction Parameters on Enantioselectivity and Diastereoselectivity

While it is a general principle in asymmetric synthesis that reaction parameters can significantly affect stereochemical outcomes, specific studies detailing these effects for reactions involving this compound are not documented. Systematic investigations into the influence of temperature, solvent polarity, catalyst loading, and substrate concentration on the enantiomeric and diastereomeric excess would be highly beneficial for the practical application of this compound in asymmetric synthesis.

Advanced Structural and Spectroscopic Characterization in Research Contexts

Determination of Absolute Configuration through Advanced Chiroptical Methods (e.g., VCD, ECD)

The definitive assignment of the absolute configuration of a chiral molecule is a critical step in its characterization. While X-ray crystallography has long been a gold standard, it is not always feasible. Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining the absolute configuration of molecules in solution. core.ac.ukresearchgate.netnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. core.ac.uk This technique is particularly sensitive to the stereochemical arrangement of atoms. The process involves measuring the experimental VCD spectrum of the molecule and comparing it to a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov A good agreement between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., the 'R' configuration) allows for an unambiguous assignment of its absolute configuration. researchgate.net For (1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of its chiral structure, which could be definitively matched to the theoretically predicted spectrum for the (1R) enantiomer.

ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet light, provides complementary information. It is particularly useful when chromophores are present in the molecule, such as the methoxyphenyl group in the target compound. The comparison between the experimental ECD spectrum and the computationally predicted one serves as another robust method for assigning the absolute configuration. researchgate.net

Table 1: Comparison of Chiroptical Methods for Absolute Configuration Determination

| Method | Principle | Advantages |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. core.ac.uk | Provides rich structural information from the entire molecule; less dependent on specific chromophores. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | High sensitivity for molecules with chromophores; well-established theoretical methods. |

Conformational Analysis and Dynamic Stereochemistry

The biological activity and chemical reactivity of a molecule are often governed by its three-dimensional shape or conformation. cwu.edu Fluorinated molecules, in particular, can exhibit unique conformational preferences due to stereoelectronic effects involving the highly electronegative fluorine atoms. beilstein-journals.org The study of these preferred arrangements and the energy barriers to rotation around single bonds constitutes the field of conformational analysis and dynamic stereochemistry.

For this compound, rotation around the C-C and C-N bonds leads to various possible conformers. The presence of the bulky trifluoromethyl and methoxyphenyl groups, along with the amine functionality, results in a complex potential energy surface. Computational chemistry is a primary tool for exploring this landscape, allowing for the identification of stable conformers and the calculation of their relative energies. cwu.edumdpi.com Such studies would likely reveal that the preferred conformations are those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding or favorable gauche effects involving the fluorine atoms. beilstein-journals.org

The dynamic aspect of its stereochemistry involves the energy required to interconvert between these stable conformations. Understanding these dynamics is crucial, as the molecule may adopt different conformations when interacting with other chemical species, such as receptors or enzymes.

Intermolecular Interactions and Self-Assembly in Chiral Recognition

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov This phenomenon is fundamental to many biological processes and is the basis for techniques like chiral chromatography. nih.gov The ability of this compound to act as a chiral selector or to be resolved by one relies on specific intermolecular interactions. nih.gov

The key interactions that drive chiral recognition include hydrogen bonding, dipole-dipole interactions, and π-π stacking. In the case of this amine, the -NH2 group can act as a hydrogen bond donor, while the oxygen of the methoxy (B1213986) group and the fluorine atoms can act as acceptors. The aromatic ring provides a site for π-π stacking interactions. The specific three-dimensional arrangement of these functional groups in the (1R) enantiomer creates a unique chiral environment that will interact preferentially with one enantiomer of a racemic compound over the other. nih.govsemanticscholar.org

Furthermore, chiral molecules can undergo self-assembly, forming larger, ordered structures. rsc.orgrsc.org The same intermolecular forces that govern chiral recognition can lead molecules of this compound to associate in solution, potentially forming transient diastereomeric complexes that are crucial in processes like asymmetric synthesis. The study of these non-covalent interactions provides insight into how chirality is transferred and expressed on a supramolecular level. rsc.org

Theoretical and Computational Studies of 1r 2,2,2 Trifluoro 1 2 Methoxyphenyl Ethylamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the fundamental properties of chiral molecules like (1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine. DFT calculations allow for the detailed exploration of the molecule's three-dimensional structure, conformational landscape, and electronic characteristics, which are critical determinants of its chemical behavior and efficacy as a chiral ligand or auxiliary. nih.gov

A primary application of DFT is conformational analysis. The molecule possesses several rotatable bonds, notably the C-C bond between the chiral center and the phenyl ring, and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to various conformers, each with a distinct energy level. By performing geometry optimizations for these different conformers, DFT can identify the most stable, low-energy structures. nih.gov For instance, calculations can determine the relative energies of conformers where the trifluoromethyl group and the methoxy group are oriented differently with respect to the amino group. This information is crucial, as the predominant conformation in a solution or a complex will dictate the steric environment around the chiral center. nih.gov

DFT also provides deep insights into the electronic structure. Calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The locations of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Furthermore, DFT can generate an electrostatic potential map, which visualizes the electron density distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and catalysis. researchgate.net The combination of experimental data and DFT calculations is a powerful approach for confirming three-dimensional structures and understanding the interplay of various noncovalent interactions that stabilize a particular conformation. nih.gov

| Conformer | Dihedral Angle (N-C-C-C_aryl) | Relative Energy (kcal/mol) |

| A | -65° | 0.00 |

| B | 180° | +2.5 |

| C | +70° | +1.8 |

This interactive table presents representative data from a DFT conformational analysis. The dihedral angle describes the rotation around the central C-C bond. Conformer A, with the lowest relative energy, represents the most stable structure.

Molecular Dynamics Simulations of Chiral Ligand-Substrate Complexes

While DFT provides a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, especially when interacting with other molecules. mdpi.com MD is an invaluable computational method for studying the formation and stability of complexes between a chiral ligand and a substrate, which is the cornerstone of asymmetric catalysis. nih.gov

In a typical MD simulation, a system is constructed containing the chiral amine, a substrate molecule (e.g., a prochiral ketone or imine), and often a metal catalyst, all immersed in a simulated solvent box to mimic realistic reaction conditions. nsf.gov The simulation then calculates the forces between all atoms and solves Newton's equations of motion, tracking the trajectory of each atom over a period ranging from nanoseconds to microseconds. arxiv.org This allows researchers to observe the binding process, the stability of the resulting complex, and the key intermolecular interactions that hold it together. nih.gov

Key insights from MD simulations include the identification of dominant binding modes and the quantification of interaction energies. nsf.gov For example, simulations can reveal the specific hydrogen bonds, π-π stacking interactions, or steric repulsions that govern how the substrate orients itself with respect to the chiral ligand. nih.gov By analyzing the trajectories, one can calculate average distances between key functional groups or determine the solvent-accessible surface area to understand how deeply a substrate penetrates a binding pocket. nsf.gov This dynamic information helps to build a more complete picture of the chiral recognition event, moving beyond the static, minimum-energy structures provided by DFT. nih.gov

| Interaction Type | Substrate-Ligand Complex | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···O=C | 2.1 | -4.5 |

| π-π Stacking | Phenyl···Aryl | 3.8 | -2.1 |

| Steric Repulsion | CF₃···Substrate R-group | >4.5 | +0.8 |

This interactive table summarizes typical data obtained from MD simulations of a ligand-substrate complex. It highlights the key non-covalent forces, their geometries, and their energetic contributions to the stability of the complex.

Prediction and Rationalization of Stereoselectivity

The ultimate goal of many computational studies in asymmetric catalysis is to predict and explain the stereochemical outcome of a reaction. elsevierpure.comresearchgate.net By combining the electronic and structural insights from DFT with the dynamic information from MD, researchers can construct detailed models of the reaction's transition states to rationalize the observed stereoselectivity.

Stereoselectivity arises from the energy difference between the transition states leading to the different stereoisomeric products (e.g., R vs. S enantiomers). The reaction will preferentially proceed through the lower-energy transition state. DFT calculations are employed to locate the geometries of these diastereomeric transition states and compute their relative energies (ΔΔG‡). nih.gov A small difference in activation energy can lead to a high enantiomeric excess of one product.

These computational models can elucidate the specific interactions responsible for stabilizing one transition state over the other. For this compound, this might involve a favorable hydrogen bond between the amine and the substrate in one orientation, or a destabilizing steric clash between the bulky trifluoromethyl group and the substrate in the competing orientation. nih.gov By analyzing the transition state structures, one can pinpoint the exact steric and electronic factors—the "stereocontrolling elements"—that dictate which face of the substrate is more accessible for the chemical transformation. This understanding is not only crucial for explaining existing results but also for designing more effective and selective chiral ligands and catalysts in the future. elsevierpure.com

Quantitative Structure-Property Relationships for Chiral Performance

Quantitative Structure-Property Relationship (QSPR) studies represent a data-driven approach to understanding and predicting the performance of chiral molecules. Instead of focusing on a single reaction, QSPR models aim to establish a mathematical correlation between the structural features of a series of related compounds and their observed chiral performance, such as enantioselectivity.

To build a QSPR model for derivatives of this compound, a dataset is first compiled. This involves synthesizing a library of analogues where specific parts of the molecule are varied—for example, changing the substituent on the phenyl ring or modifying the groups attached to the nitrogen. The enantiomeric excess (e.e.) produced by each of these derivatives in a specific test reaction is then measured experimentally.

Next, a wide range of molecular descriptors is calculated for each derivative using computational software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Steric descriptors: Molecular volume, surface area, specific radii (e.g., Sterimol parameters).

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Topological descriptors: Describing molecular connectivity and branching.

Finally, statistical methods like multiple linear regression or machine learning algorithms (e.g., Random Forest) are used to build a model that links the calculated descriptors to the experimental e.e. values. researchgate.net A successful QSPR model can identify which molecular properties are most influential in determining chiral performance. For instance, a model might reveal that high enantioselectivity is strongly correlated with a large steric parameter at the ortho position of the phenyl ring and a high partial negative charge on the nitrogen atom. Such models are powerful predictive tools, enabling the in-silico screening of new, un-synthesized derivatives to prioritize the most promising candidates for development. researchgate.net

| Derivative (Substituent) | Steric Descriptor (V_ortho) | Electronic Descriptor (q_N) | Observed e.e. (%) |

| -OCH₃ (parent) | 20.5 | -0.35 | 92 |

| -H | 1.0 | -0.33 | 75 |

| -Cl | 18.0 | -0.34 | 88 |

| -CF₃ | 42.6 | -0.30 | 95 |

| -N(CH₃)₂ | 35.1 | -0.38 | 85 |

This interactive table shows a sample dataset for a QSPR study. It correlates calculated molecular descriptors (ortho-substituent volume and nitrogen partial charge) with the experimentally observed enantiomeric excess for a series of derivatives.

Derivatization and Analogue Development Based on 1r 2,2,2 Trifluoro 1 2 Methoxyphenyl Ethylamine Scaffold

Synthesis of Modified Chiral Ligands and Organocatalysts

The primary amine functionality of (1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine is the key reactive site for its elaboration into more complex chiral structures. This amine can be converted into a wide array of functional groups common in chiral ligands and organocatalysts, such as amides, ureas, thioureas, sulfonamides, and phosphinamides. These derivatives can then serve as directing groups or coordinating moieties in asymmetric catalysis.

For instance, reaction with acyl chlorides or activated carboxylic acids would yield chiral amides. Similarly, treatment with isocyanates or isothiocyanates would produce chiral ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding, a crucial interaction in many organocatalytic transition states that helps to control stereoselectivity.

Furthermore, the synthesis of chiral phosphine (B1218219) ligands, pivotal in transition-metal catalysis, could be envisioned. This might involve the formation of a phosphinamide by reacting the parent amine with a chlorophosphine, followed by reduction. The resulting P,N-ligands, containing both a phosphorus and a nitrogen donor atom, could coordinate to metal centers and create a chiral environment for asymmetric transformations. The trifluoromethyl group's strong electron-withdrawing nature could significantly influence the electronic properties of such ligands and, consequently, the catalytic activity of their metal complexes.

Exploration of Substituent Effects on Stereoselectivity and Reactivity

The aromatic ring of the this compound scaffold provides a platform for systematically studying substituent effects. The existing methoxy (B1213986) group at the ortho position can influence the conformation of the molecule and the catalytic pocket of its derivatives through steric and electronic effects.

To explore these effects, a series of analogues could be synthesized where the methoxy group is replaced by other substituents (e.g., halogens, alkyl groups, or other alkoxy groups) or where additional substituents are introduced at other positions on the phenyl ring. By preparing a range of such analogues and evaluating their performance in a standard asymmetric reaction, a structure-activity relationship could be established.

For example, in an organocatalyst derived from this scaffold, altering the electronic nature of the aromatic ring (i.e., introducing electron-donating or electron-withdrawing groups) could modulate the acidity or basicity of the catalytic moiety, thereby affecting its reactivity. Similarly, changing the steric bulk of the substituents could influence the accessibility of the catalytic site and enhance or diminish the stereochemical control of the reaction. The trifluoromethyl group is expected to exert a significant and constant electronic effect, making the study of the aromatic substituents' influence more direct.

A hypothetical study might involve synthesizing a series of catalysts and testing them in a benchmark reaction, such as a Michael addition or an aldol (B89426) reaction. The yield, enantiomeric excess (ee), and diastereomeric ratio (dr) would be measured for each catalyst. The collected data would allow for a quantitative analysis of how each substituent impacts the catalyst's performance.

Table 1: Hypothetical Data on Substituent Effects in a Catalyzed Reaction

| Catalyst Derivative (Aryl Substituent) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 2-OCH₃ (Parent) | 90 | 92 | 95:5 |

| 2-Cl | 85 | 88 | 93:7 |

| 4-NO₂ | 78 | 95 | 98:2 |

| 4-CH₃ | 92 | 85 | 90:10 |

This table is illustrative and does not represent real experimental data.

Creation of Diverse Chiral Fluorinated Amine Libraries

Building upon the synthetic transformations described, this compound can serve as a core structure for the generation of a library of diverse chiral fluorinated amines. acs.org Such libraries are valuable resources in drug discovery and materials science, where the unique properties of fluorinated compounds are often sought.

Using combinatorial chemistry approaches, the parent amine could be reacted with a wide range of building blocks to create a large set of derivatives in a parallel fashion. For example, an array of different acyl chlorides, sulfonyl chlorides, and isocyanates could be used to generate libraries of amides, sulfonamides, and ureas.

Further diversity could be introduced by modifying the aromatic ring prior to or after the derivatization of the amine. For instance, demethylation of the methoxy group to a phenol (B47542) would allow for a new set of reactions, such as etherification with various alkyl halides, creating another dimension of diversity in the library.

The resulting library of chiral fluorinated amines would possess a wide range of steric and electronic properties. Screening this library against biological targets could lead to the discovery of new bioactive molecules, where the trifluoromethyl group can enhance properties like metabolic stability or binding affinity. The stereochemical information embedded in the scaffold would be preserved throughout these transformations, ensuring the chirality of the library members.

Future Directions and Emerging Research Avenues for 1r 2,2,2 Trifluoro 1 2 Methoxyphenyl Ethylamine

Application in Sustainable Chemistry: Green Solvents and Catalysis

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. Future research on (1R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine will likely focus on developing more sustainable synthetic routes.

Green Solvents: The synthesis of chiral amines often involves volatile and hazardous organic solvents. A key research avenue is the replacement of these traditional solvents with greener alternatives. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) from corncobs, or those with better safety profiles and lower environmental persistence, like cyclopentyl methyl ether (CPME), are promising candidates. Research would involve optimizing reaction conditions for the synthesis of this compound in these benign solvent systems to maintain or improve reaction efficiency and enantioselectivity. acs.org

Interactive Data Table: Comparison of Conventional and Green Solvents

| Solvent | Type | Key Hazards | Green Alternative | Source |

|---|---|---|---|---|

| Dichloromethane | Chlorinated | Carcinogenic, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable |

| Tetrahydrofuran (THF) | Ether | Peroxide-forming, Volatile | Cyclopentyl methyl ether (CPME) | Resists peroxide formation |

| Toluene | Aromatic | Toxic, Flammable | Anisole | Lower toxicity |

| Dimethylformamide (DMF) | Polar aprotic | Reprotoxic | Cyrene | Biodegradable |

Green Catalysis: Catalysis is a cornerstone of green chemistry, offering pathways that reduce waste and energy consumption. whiterose.ac.uk Future work could explore biocatalytic methods, such as using transaminases, for the enantioselective synthesis of this compound. researchgate.netrsc.org These enzymatic processes operate under mild conditions in aqueous media, offering a highly sustainable alternative to metal-catalyzed reactions. Additionally, replacing catalysts based on precious metals (like rhodium, palladium, or iridium) with those based on abundant and non-toxic metals (such as iron or copper) is another important research direction. jsynthchem.com

Integration into Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. uc.pt The integration of the synthesis of this compound into continuous flow systems represents a significant area for future research.

A continuous process could involve pumping a solution of the corresponding ketone precursor and an ammonia (B1221849) source through a heated, pressurized tube reactor packed with a chiral catalyst. nih.govrsc.org This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize yield and enantioselectivity. thieme-connect.de In-line purification modules, such as scavenger resins or liquid-liquid extraction units, could be integrated to deliver a stream of the pure product, minimizing manual handling and potential for exposure. researchgate.net The development of such a process would be a substantial step towards the efficient and safe large-scale production of this valuable chiral amine. researchgate.netacs.org

Interactive Data Table: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires larger vessels | Easy, run for longer time |

| Safety | Risk of thermal runaway with large volumes | Smaller reaction volumes, better heat dissipation |

| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Process Integration | Difficult to integrate multiple steps | Multi-step sequences can be linked in-line |

Development of Recyclable and Immobilized Chiral Catalytic Systems

The chiral catalysts required for the asymmetric synthesis of this compound are often complex and expensive. Developing systems where the catalyst can be easily recovered and reused is crucial for economic viability and sustainability.

Future research will likely focus on the immobilization of homogeneous chiral catalysts onto solid supports. rsc.org This can be achieved through several strategies, including:

Covalent Anchoring: Attaching the catalyst to a polymer backbone, silica (B1680970) gel, or magnetic nanoparticles. nih.gov

Encapsulation: Trapping the catalyst within the pores of a material like a metal-organic framework (MOF).

Ion Exchange: Binding an ionic catalyst to a resin with opposite charges.

Interactive Data Table: Catalyst Immobilization Strategies

| Strategy | Support Material | Separation Method | Advantages | Challenges |

|---|---|---|---|---|

| Covalent Anchoring | Polymers, Silica | Filtration | Strong binding, low leaching | Potential change in catalyst activity |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Filtration | Protects catalyst, size selectivity | Mass transfer limitations |

| Adsorption | Activated Carbon, Alumina | Filtration | Simple preparation | Potential for catalyst leaching |

| Magnetic Nanoparticles | Iron Oxides | Magnetic Separation | Rapid and efficient separation | Potential for aggregation, stability |

Exploration of New Catalytic Transformations and Reaction Classes

Beyond its synthesis, this compound can serve as a valuable chiral building block or ligand in other chemical reactions. Its unique electronic and steric properties make it a candidate for inducing asymmetry in a variety of catalytic transformations.

Emerging research could explore its use as:

A Chiral Ligand: For transition metals in asymmetric catalysis, such as in hydrogenation, C-H activation, or cross-coupling reactions. The combination of the trifluoromethyl group and the methoxy-substituted ring could lead to unique selectivities.

An Organocatalyst: The amine functionality could be used directly or modified to catalyze reactions like Michael additions or aldol (B89426) reactions.

A Chiral Auxiliary: Temporarily attaching it to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Furthermore, new methods for the synthesis of trifluoromethylated amines are constantly being developed, including novel catalytic isomerizations of imines and biocatalytic N-H bond insertions. nih.govbrandeis.eduacs.org this compound could be a target product for these new methodologies, further expanding the toolkit for its efficient synthesis. duke.eduacs.org The exploration of this compound in new reaction classes will be critical to unlocking its full potential in synthetic chemistry. sigmaaldrich.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.